molecular formula C20H20N2O3S B2758087 (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-5-yl)methanol CAS No. 853196-67-5

(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-5-yl)methanol

Cat. No. B2758087
CAS RN: 853196-67-5
M. Wt: 368.45
InChI Key: AGKYGDPXHXRWIK-UHFFFAOYSA-N
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Description

The compound (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-5-yl)methanol is a novel azolidine compound . It is useful as a pharmaceutical agent, particularly as an antibacterial agent .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis was carried out via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline has been reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of 1-BENZO(1,3)DIOXOL-5-YLMETHYL-3-(4-CHLORO-PHENYL)-UREA is 304.735 .

Scientific Research Applications

Antiradical and Catalytic Activities

Research on similar benzazole derivatives indicates significant antiradical activities and potential for use in catalytic processes. For instance, benzazole-2-thiones exhibit varied antiradical activities and higher reactivity in certain derivatives, suggesting potential applications in antioxidant therapy or materials science to mitigate radical-induced damage (Gataullina et al., 2017). Additionally, ruthenium(II) complexes incorporating N-heterocyclic carbene ligands have shown efficiency in C-N bond formation via a hydrogen-borrowing strategy under solvent-free conditions, highlighting their utility in organic synthesis and pharmaceutical development (Donthireddy et al., 2020).

Organic Synthesis and Molecular Aggregation

The compound's structural framework is also beneficial in organic synthesis and studying molecular aggregation behaviors. For example, the use of methanol as a hydrogen source and C1 synthon in organic synthesis showcases the versatility of methanol in facilitating N-methylation of amines and other transformations (Sarki et al., 2021). Furthermore, studies on molecular aggregation in related compounds highlight the impact of solvent effects and substituent groups on molecular interactions, which could inform the design of novel materials with specific fluorescence or aggregation-induced properties (Matwijczuk et al., 2016).

Electrocatalysis and Sensing Applications

Electrosynthesis of imidazole derivatives and their application as bifunctional electrocatalysts for simultaneous determination of biomolecules like ascorbic acid and adrenaline at modified electrode surfaces suggest potential for developing sensitive and selective biosensors or analytical devices (Nasirizadeh et al., 2013). This capacity for electrocatalysis and sensing underscores the importance of such compounds in biomedical research and diagnostics.

Synthetic Methodology and Heterocyclic Chemistry

The synthesis and applications of related heterocyclic compounds also contribute to the field of heterocyclic chemistry, providing insights into new synthetic routes, reaction mechanisms, and the development of novel compounds with potential therapeutic or material applications. For example, the synthesis of highly substituted benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives via microwave-assisted techniques on ionic liquid support demonstrates advances in green chemistry and the efficient synthesis of complex heterocycles (Chanda et al., 2012).

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, some compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines .

Future Directions

The future directions for the research and development of similar compounds have been suggested. For instance, these compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

[3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-14-2-4-15(5-3-14)12-26-20-21-9-17(11-23)22(20)10-16-6-7-18-19(8-16)25-13-24-18/h2-9,23H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKYGDPXHXRWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(N2CC3=CC4=C(C=C3)OCO4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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